molecular formula C7H7BrO3S B1283415 5-Bromo-2-methylbenzene-1-sulfonic acid CAS No. 56919-17-6

5-Bromo-2-methylbenzene-1-sulfonic acid

Cat. No.: B1283415
CAS No.: 56919-17-6
M. Wt: 251.1 g/mol
InChI Key: NQVLVDGTVIOCGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methylbenzene-1-sulfonic acid is a useful research compound. Its molecular formula is C7H7BrO3S and its molecular weight is 251.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 5-Bromo-2-methylbenzene-1-sulfonic acid is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their stability and reactivity .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the compound acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . This intermediate then undergoes a reaction where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

The affected pathway is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile, in this case, the this compound . The downstream effects of this pathway include the formation of a more complex organic compound with altered properties .

Pharmacokinetics

Given its molecular weight of 2511 , it is likely to have good bioavailability.

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This substitution can significantly alter the properties of the original compound, potentially leading to changes in its reactivity, stability, and biological activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other electrophiles or nucleophiles in the reaction environment can affect the compound’s reactivity and the outcome of the substitution reaction . Additionally, factors such as temperature, pH, and solvent can also impact the compound’s stability and efficacy .

Properties

IUPAC Name

5-bromo-2-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVLVDGTVIOCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569251
Record name 5-Bromo-2-methylbenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56919-17-6
Record name 5-Bromo-2-methylbenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.